

Application Note: Strategic Utilization of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

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Compound of Interest

Compound Name: 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

CAS No.: 1782594-07-3

Cat. No.: B2979718

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Executive Summary & Technical Profile

The 2-oxabicyclo[2.1.1]hexane scaffold represents a cutting-edge motif in modern medicinal chemistry, serving as a saturated bioisostere for meta- or para-substituted benzenes and cyclobutanes. The specific derivative, **2-Oxabicyclo[2.1.1]hexan-4-ylmethanol**, provides a critical "handle" (the primary alcohol) for incorporating this rigid, polar spacer into drug candidates.

Why This Scaffold?

- **Exit Vector Geometry:** The bridgehead (C1-C4) axis provides a defined linear or angular projection, distinct from the flat 180° of alkynes or 120° of benzenes.
- **Physicochemical Optimization:**
 - **Solubility:** The ether oxygen lowers LogP and increases aqueous solubility compared to the carbocyclic bicyclo[2.1.1]hexane.

- Metabolic Stability: The rigid bicyclic cage protects the bridgehead positions from oxidative metabolism (CYP450).
- Fsp³ Enrichment: Increases the fraction of sp³ carbons, correlating with improved clinical success rates.

Structural Data

Property	Value / Description
Formula	C ₆ H ₁₀ O ₂
MW	114.14 g/mol
Geometry	Rigid, "Book-shape" puckering
Key Vector	C4-Bridgehead (Alcohol handle)
Strain Energy	High (~60-65 kcal/mol); requires care in harsh acidic conditions.

Commercial Landscape: Sourcing Strategy

Synthesizing the [2.1.1] system de novo requires complex photochemical [2+2] cycloadditions (often involving intramolecular photocyclization of dienes), which are low-throughput and difficult to scale in standard medicinal chemistry labs. Direct commercial sourcing is the recommended strategy.

Primary Tier Suppliers (Originators)

These suppliers typically hold the IP or the process chemistry know-how for the [2.1.1] scaffold.

- Enamine (Kiev, Ukraine / Monmouth Jct, NJ)
 - Status: Market Leader. The Mykhailiuk group at Enamine is the pioneer of [2.1.1] building blocks.
 - Catalog Availability: High. Often sold as "Make-on-Demand" or stock.
 - Formats: Alcohol, Acid, Amine, and Iodide derivatives.

- Pharmablock (Nanjing, China / Hatfield, PA)
 - Status: Major Supplier. Specializes in bicyclic and strained rings.
 - Reliability: Excellent scale-up capabilities (kg scale).
- WuXi AppTec (Shanghai, China)
 - Status: CRO/Supplier. Often synthesizes on custom request if not in the catalog.

Secondary Tier (Distributors)

- Sigma-Aldrich (Merck): Often re-sells Enamine/Pharmablock stocks.
- Combi-Blocks: Good for US-based rapid delivery of standard blocks.

Sourcing Protocol

- Search Query: Use CAS (if available) or substructure search.
- Keywords: "2-oxabicyclo[2.1.1]hexane", "4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane".
- Purity Check: Ensure $\geq 95\%$ by GC/NMR. Isomeric purity is usually not an issue as the [2.1.1] system is rigid, but check for diastereomers if side-chains are complex.

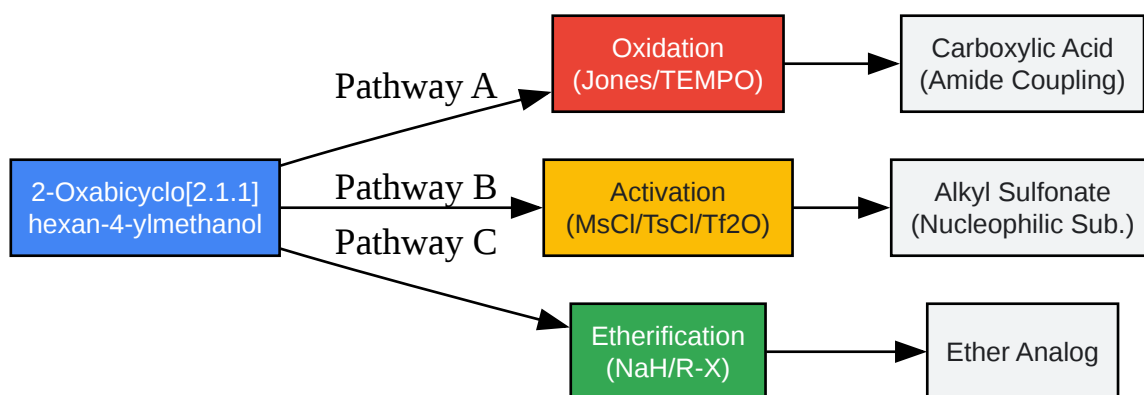
Experimental Protocols

Handling & Stability

- Storage: Store at 2-8°C. The ether bridge is stable to air and moisture.
- Acid Sensitivity: The strained oxa-bridge can undergo ring-opening under vigorous Lewis acidic conditions (e.g., TiCl_4 , pure TFA at heat).
- Recommendation: Use mild Lewis acids or basic conditions for couplings.

Workflow Visualization

The following diagram outlines the decision tree for utilizing the alcohol handle.



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Figure 1: Synthetic divergence from the hydroxymethyl scaffold.

Protocol A: Activation to Mesylate (Precursor for Amines/Thiols)

This protocol converts the alcohol into a leaving group without compromising the strained ring.

Reagents:

- Substrate: **2-Oxabicyclo[2.1.1]hexan-4-ylmethanol** (1.0 eq)
- Methanesulfonyl chloride (MsCl) (1.2 eq)
- Triethylamine (TEA) (1.5 eq)
- Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

- Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under N₂ atmosphere. Cool to 0°C.
- Base Addition: Add TEA dropwise. Stir for 5 minutes.
- Activation: Add MsCl dropwise via syringe. The reaction is exothermic; maintain temp < 5°C.

- Monitoring: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with KMnO_4 or PMA; UV may be weak).
- Workup: Quench with saturated NaHCO_3 . Extract with DCM (3x). Wash organics with brine, dry over Na_2SO_4 .
- Purification: Concentrate in vacuo. The mesylate is typically stable enough for the next step without column chromatography.
 - Caution: Do not heat above 40°C during evaporation to avoid potential rearrangement.

Protocol B: Oxidation to Carboxylic Acid (Jones Oxidation)

Used when the target is an amide linkage.

Reagents:

- Jones Reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) or TEMPO/BAIB (for milder conditions).
- Solvent: Acetone (for Jones) or DCM/ H_2O (for TEMPO).

Step-by-Step (Jones Method):

- Setup: Dissolve alcohol in Acetone (0.1 M) and cool to 0°C .
- Addition: Add Jones reagent dropwise until a persistent orange color remains.
- Quench: Add Isopropanol (excess) to quench excess oxidant (turns green).
- Extraction: Dilute with water, extract with EtOAc.
- Isolation: The bicyclic acid is polar. Back-extract the organic layer with 1N NaOH, separate, then acidify the aqueous layer with HCl to pH 2 and re-extract with EtOAc.
 - Note: The 2-oxabicyclo[2.1.1]hexane core is generally stable to transient 1N HCl/NaOH.

Scientific Rationale & Case Studies

The "Bridge" Effect

Replacing a cyclobutane or phenyl ring with 2-oxabicyclo[2.1.1]hexane often results in:

- Lower Lipophilicity: The ether oxygen reduces LogD, potentially reducing non-specific binding.
- Vector Retention: The 1,4-substitution pattern mimics para-phenyl vectors but with a shorter distance (approx 2.8 Å vs 2.9 Å) and distinct angles.

Reference Case Study

While specific drugs with this exact motif are proprietary, the scaffold is heavily utilized in Fragment-Based Drug Discovery (FBDD) libraries constructed by Enamine.

- Observation: In a comparative study of bioisosteres, the [2.1.1] ether showed superior metabolic stability compared to open-chain ether analogs due to the steric bulk of the cage preventing access to the alpha-protons.

References

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